![molecular formula C14H20N4O B2643493 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-66-9](/img/structure/B2643493.png)
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one, which are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds . They are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride led to a promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo autocatalytic photoinduced oxidative dehydrogenation to synthesize C5–C6 unsaturated systems with the formation of a long-lived radical .
Wissenschaftliche Forschungsanwendungen
1. Metabolic Pathways and Excretion
- The research on disopyramide, a compound similar to the one , shows that its renal excretion is not influenced by the pH of urine, suggesting stable pharmacokinetics across different urinary pH levels (Ankier & Kaye, 1976).
- INCB018424, another structurally related compound, demonstrated extensive metabolism with over 95% absorption after oral administration, and its metabolites were predominantly excreted in urine and feces, indicating significant metabolic transformation (Shilling et al., 2010).
2. Environmental and Occupational Exposure
- A study focusing on organophosphorus pesticides (which share some structural features with the compound ) emphasized the need for understanding the extent of environmental exposure, particularly in vulnerable populations like preschool children (Babina et al., 2012).
- Research on coke oven workers exposed to polycyclic aromatic hydrocarbons (PAHs) highlighted the utility of measuring surrogate PAHs in urine as biomarkers of exposure, which may also be relevant for similar compounds like 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Waidyanatha et al., 2003).
3. Potential Toxicological Effects
- A study reported the formation of specific hemoglobin adducts in workers exposed to 1,3-Butadiene, suggesting potential toxicological effects of the compound through its reactive metabolites (Boysen et al., 2012).
- Research on the urinary levels of volatile organic carcinogens among smokers pointed out the significance of biomarkers in assessing exposure to toxic substances and their potential role in disease development (Yuan et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBBVXHWQPAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2643410.png)
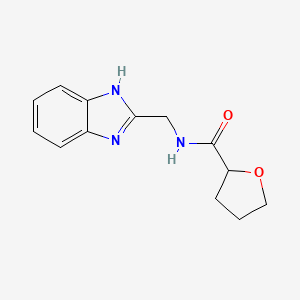

![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)

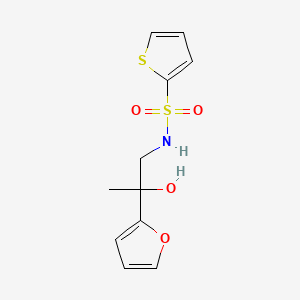


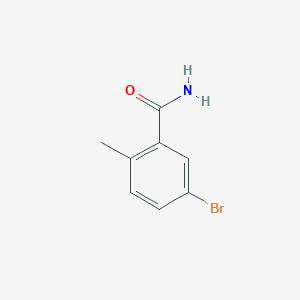
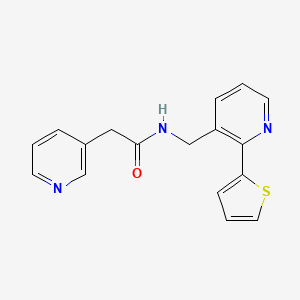

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643426.png)
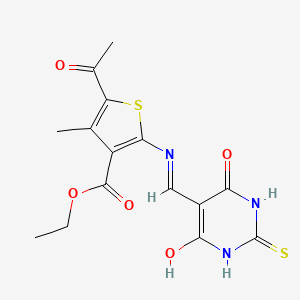
![N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643430.png)
